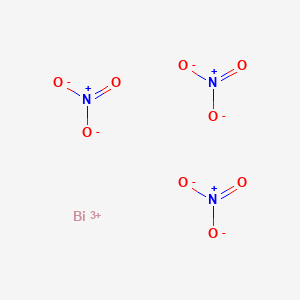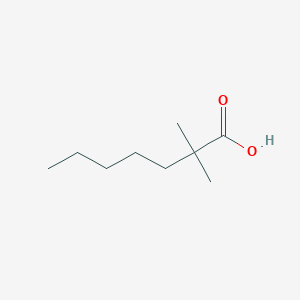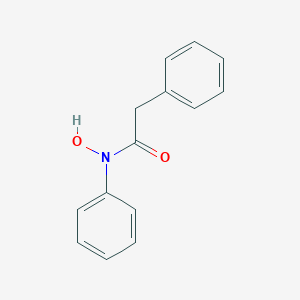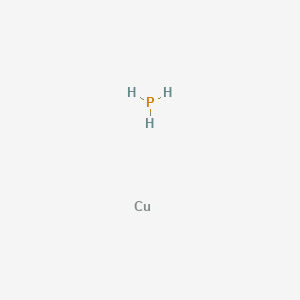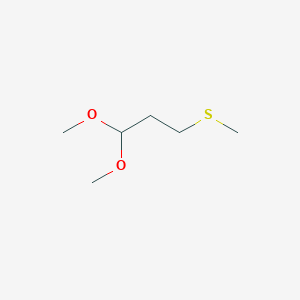
5-Methoxynaphthalen-2-amine
Übersicht
Beschreibung
5-Methoxynaphthalen-2-amine, also known as 5-MeONA, is a chemical compound that belongs to the family of naphthalenamines. It is a synthetic compound that has been used in various scientific research studies due to its unique properties.
Wirkmechanismus
The mechanism of action of 5-Methoxynaphthalen-2-amine is not fully understood. However, it is believed to interact with specific receptors in the body, leading to the activation of various signaling pathways. It has been shown to interact with the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. Additionally, 5-Methoxynaphthalen-2-amine has been shown to inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Methoxynaphthalen-2-amine are diverse and depend on the specific research application. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, 5-Methoxynaphthalen-2-amine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. It has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Methoxynaphthalen-2-amine is its versatility. It can be used in various research applications, including organic synthesis, catalysis, and biological assays. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of 5-Methoxynaphthalen-2-amine is its toxicity. It is a hazardous chemical that requires proper handling and disposal. Additionally, its use in biological assays may be limited due to its potential toxicity to cells and tissues.
Zukünftige Richtungen
There are numerous future directions for the research of 5-Methoxynaphthalen-2-amine. One potential direction is the development of new catalysts for organic transformations. Another potential direction is the development of new antibiotics and anti-inflammatory agents based on the structure of 5-Methoxynaphthalen-2-amine. Additionally, further research is needed to fully understand the mechanism of action of 5-Methoxynaphthalen-2-amine and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 5-Methoxynaphthalen-2-amine is a synthetic compound that has been used in various scientific research studies. Its synthesis method is well-established, and it has numerous scientific research applications. Its mechanism of action is not fully understood, but it has diverse biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations due to its potential toxicity. There are numerous future directions for the research of 5-Methoxynaphthalen-2-amine, making it a promising compound for scientific research.
Wissenschaftliche Forschungsanwendungen
5-Methoxynaphthalen-2-amine has been used in various scientific research studies due to its unique properties. It has been used as a fluorescent probe for the detection of amino acids and proteins in biological samples. It has also been used as a ligand for the development of novel catalysts for organic transformations. Additionally, 5-Methoxynaphthalen-2-amine has been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
13772-94-6 |
|---|---|
Produktname |
5-Methoxynaphthalen-2-amine |
Molekularformel |
C11H11NO |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
5-methoxynaphthalen-2-amine |
InChI |
InChI=1S/C11H11NO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7H,12H2,1H3 |
InChI-Schlüssel |
UNGLBCFJUFFUSY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C=CC(=C2)N |
Kanonische SMILES |
COC1=CC=CC2=C1C=CC(=C2)N |
Synonyme |
2-Naphthalenamine,5-methoxy-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


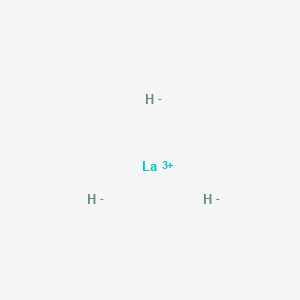
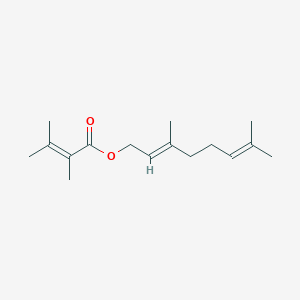
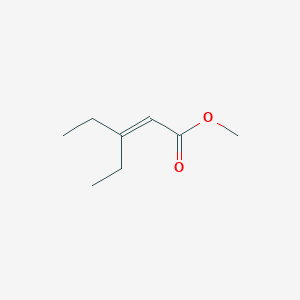
![Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium](/img/structure/B81881.png)
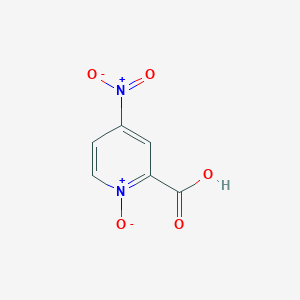
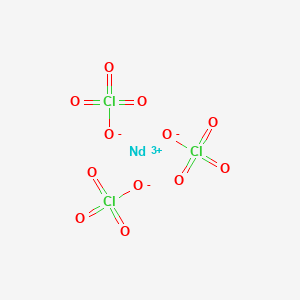

![trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate](/img/structure/B81890.png)
![Thiazolo[5,4-d]pyrimidine, 2-methyl-](/img/structure/B81891.png)
